molecular formula C6H15NO8 B566393 (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate CAS No. 105499-37-4

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate

Cat. No.: B566393
CAS No.: 105499-37-4
M. Wt: 229.185
InChI Key: OHFQXMNDKUHFDU-SIQASLMSSA-N
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Description

Preparation Methods

The synthesis of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves the nitration of L-iditol. The reaction typically requires the use of nitric acid as the nitrating agent and is carried out under controlled conditions to ensure the selective nitration of the compound. The reaction is followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include nitric acid for nitration, reducing agents like hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate is used in a variety of scientific research applications, including:

Mechanism of Action

The mechanism of action of (2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate involves its interaction with various molecular targets and pathways. The nitro group in the compound can undergo reduction to form reactive intermediates, which can interact with biological molecules such as proteins and nucleic acids. These interactions can lead to changes in enzyme activity, gene expression, and cellular signaling pathways .

Properties

IUPAC Name

(2S,3R,4R,5S)-6-nitrohexane-1,2,3,4,5-pentol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO7.H2O/c8-2-4(10)6(12)5(11)3(9)1-7(13)14;/h3-6,8-12H,1-2H2;1H2/t3-,4-,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHFQXMNDKUHFDU-SIQASLMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-23-1
Record name L-Iditol, 1-deoxy-1-nitro-, hydrate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207226-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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